molecular formula C7H14N2 B1601619 1,7-Diazaspiro[4.4]nonane CAS No. 34357-58-9

1,7-Diazaspiro[4.4]nonane

Cat. No. B1601619
CAS RN: 34357-58-9
M. Wt: 126.2 g/mol
InChI Key: ITFXDMMGMUVIDF-UHFFFAOYSA-N
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Description

1,7-Diazaspiro[4.4]nonane is a chemical compound with the molecular formula C7H14N2 . It has a molecular weight of 126.200 Da .


Molecular Structure Analysis

The molecular structure of 1,7-Diazaspiro[4.4]nonane consists of seven carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms . The InChI code for this compound is provided in some resources .


Physical And Chemical Properties Analysis

1,7-Diazaspiro[4.4]nonane has a density of 1.027g/cm3 . It has a boiling point of 190.324ºC at 760 mmHg . The compound is expected to have a low vapor pressure and high water solubility .

Scientific Research Applications

Chemical Properties and Synthesis

“1,7-Diazaspiro[4.4]nonane” is a chemical compound with the CAS Number: 1203682-72-7. It has a molecular weight of 176.65 . The synthesis of 1,7-diazaspiro[4.4]nonane-2,4-dione derivatives showcases the importance of the diazaspirocyclic core in multicomponent reactions.

Use in Multicomponent Reactions

The diazaspirocyclic core of “1,7-Diazaspiro[4.4]nonane” is important in multicomponent reactions. These reactions are a type of chemical reaction where three or more reactants combine to form a product.

Use in Drug Development

The structure of “1,7-Diazaspiro[4.4]nonane” has been used in the development of various drugs. For instance, it has been used in the synthesis of antiproliferative, cytotoxic, anticancer agents, and inhibitors of the protein arginine deiminase .

Use in Material Science

“1,7-Diazaspiro[4.4]nonane” has been used in material science, specifically in the curing of diglycidylether of bisphenol A (DGEBA) with ytterbium triflate as an initiator . This process is important in the production of epoxy resins, which have wide applications in coatings, adhesives, and composite materials.

Use in Patent Applications

“1,7-Diazaspiro[4.4]nonane” has been mentioned in various patent applications, indicating its potential use in the development of new technologies .

Safety and Handling

When handling “1,7-Diazaspiro[4.4]nonane”, safety precautions should be taken. It has been classified with the signal word “Warning” and hazard statements H315 and H317, indicating that it may cause skin irritation and may cause an allergic skin reaction .

Mechanism of Action

Target of Action

The primary targets of 1,7-Diazaspiro[4.4]nonane are sigma receptors (SRs) . These receptors, specifically sigma-1 (S1R) and sigma-2 (S2R), are involved in several biological and pathological conditions . S1R is a chaperone protein mainly localized at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER) where it forms a complex with the binding immunoglobulin protein (BiP) .

Mode of Action

Upon activation, S1R dissociates from BiP and moves toward the plasma membrane where it directly interacts with different ion channels and G-protein-coupled receptors . The compounds were evaluated in S1R and S2R binding assays, and modeling studies were carried out to analyze the binding mode .

Biochemical Pathways

The exact biochemical pathways affected by 1,7-Diazaspiro[4It is known that s1r ligands have historically been classified as agonists or antagonists, with agonists favoring oligomerization and antagonists preventing it based on their effects in a variety of in vivo or cellular models .

Pharmacokinetics

The pharmacokinetic properties of 1,7-Diazaspiro[4The compound’s molecular weight is 154167 Da , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

The most notable compounds, such as 4b (AD186, KiS1R = 2.7 nM, KiS2R = 27 nM), 5b (AB21, KiS1R = 13 nM, KiS2R = 102 nM), and 8f (AB10, KiS1R = 10 nM, KiS2R = 165 nM), have been screened for analgesic effects in vivo, and their functional profile was determined through in vivo and in vitro models . Compounds 5b and 8f reached the maximum antiallodynic effect at 20 mg/kg .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1,7-Diazaspiro[4It is known that the selective s1r agonist pre-084 completely reversed their action, indicating that the effects are entirely dependent on the s1r antagonism .

properties

IUPAC Name

1,7-diazaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-7(9-4-1)3-5-8-6-7/h8-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFXDMMGMUVIDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60513484
Record name 1,7-Diazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Diazaspiro[4.4]nonane

CAS RN

34357-58-9
Record name 1,7-Diazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of the 1,7-Diazaspiro[4.4]nonane scaffold in medicinal chemistry?

A1: The 1,7-Diazaspiro[4.4]nonane scaffold is a bicyclic structure incorporating a rigid spirocyclic core. This rigidity can be advantageous in drug design, potentially leading to increased selectivity for biological targets and improved pharmacokinetic properties compared to more flexible molecules. [, , ]

Q2: How has the 1,7-Diazaspiro[4.4]nonane scaffold been utilized in the synthesis of biologically active compounds?

A2: This scaffold serves as a valuable building block for various biologically active compounds. For instance, researchers have synthesized conformationally restricted analogs of the antitumor agents aplidine and tamandarin A, incorporating a 1,7-Diazaspiro[4.4]nonane-based spirolactam β-turn mimetic. [] Additionally, it has been incorporated into fluoroquinolone antibacterial agents, specifically at the 7-position, leading to potent activity against both Gram-positive and Gram-negative bacteria. []

Q3: Are there different diastereomers of 1,7-Diazaspiro[4.4]nonane derivatives, and how do they differ in their synthesis and properties?

A3: Yes, 1,7-Diazaspiro[4.4]nonane derivatives can exist as different diastereomers. A significant development in this area is the diastereodivergent asymmetric Michael addition of cyclic azomethine ylides to nitroalkenes. This reaction, catalyzed by either N,O-ligand/Cu(OAc)2 or N,P-ligand/Cu(OAc)2 systems, allows for selective synthesis of either syn or anti adducts. These adducts can then be further modified, for example, by NaBH4 reduction, to obtain the desired chiral 1,7-diazaspiro[4.4]nonane diastereomers. []

Q4: Can you describe an example of a specific synthetic route towards 1,7-Diazaspiro[4.4]nonane derivatives?

A4: One method involves the spirobisheterocyclization of 5-(methoxycarbonyl)-1H-pyrrole-2,3-diones with enaminoesters. [] Another approach utilizes the reaction of 4,5-diaroyl-1H-pyrrole-2,3-diones with acyclic enamines. [, ] Further functionalization of the resulting 1,7-Diazaspiro[4.4]nonane core can then be achieved through various chemical transformations.

Q5: Have any crystal structures been determined for 1,7-Diazaspiro[4.4]nonane derivatives?

A5: Yes, crystal structures have been reported for substituted 1,7-Diazaspiro[4.4]nonane derivatives, offering valuable insights into the three-dimensional conformation and spatial arrangement of atoms within these molecules. [, , ] This information can be crucial for understanding structure-activity relationships and designing new derivatives with improved properties.

Q6: Are there any existing Structure-Activity Relationship (SAR) studies on 1,7-Diazaspiro[4.4]nonane derivatives?

A6: While specific SAR studies focusing solely on 1,7-Diazaspiro[4.4]nonane might be limited, research on related derivatives, such as the fluoroquinolone antibacterials, provides some insights. For instance, N-alkylation of the 2,7-diazaspiro[4.4]nonane substituent at the 7-position of fluoroquinolones significantly enhanced their activity against both Gram-positive and Gram-negative bacteria. [] These findings highlight the importance of substituent modifications on the 1,7-Diazaspiro[4.4]nonane scaffold for modulating biological activity.

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